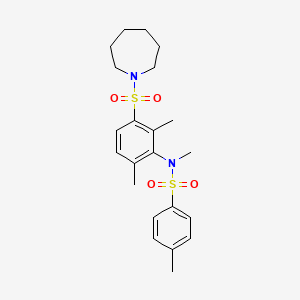
N-(3-(azepan-1-ylsulfonyl)-2,6-dimethylphenyl)-N,4-dimethylbenzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Applications De Recherche Scientifique
Anticancer and Anti-tumor Applications
One major area of application for these compounds is in anticancer research. Studies have shown that certain sulfonamide analogs can inhibit the Hypoxia Inducible Factor-1 (HIF-1) pathway, which is critical in tumor growth suppression. For instance, research into the structure-activity relationships of 2,2-dimethyl-2H-chromene based arylsulfonamide analogs revealed modifications that could enhance their pharmacological properties for cancer therapy development (Mun et al., 2012).
Structural Modifications for Enhanced Biological Activity
The structural modifications of these compounds are vital for improving their solubility, potency, and selectivity. Investigations into the synthesis and biological screening of various N-dimethylphenyl substituted derivatives have highlighted the importance of chemical modifications to enhance biological activity against microbial strains and to explore enzyme inhibition potentials (Aziz‐ur‐Rehman et al., 2014).
Molecular and Electronic Structure Analysis
Further research into the synthesis, characterization, and computational study of newly synthesized sulfonamide molecules provides insights into their molecular and electronic structures. These studies use various spectroscopic tools and quantum chemical calculations to elucidate the compounds' structural features, which are crucial for understanding their interactions at the molecular level (Murthy et al., 2018).
Mécanisme D'action
Target of Action
The primary target of N-(3-(azepan-1-ylsulfonyl)-2,6-dimethylphenyl)-N,4-dimethylbenzenesulfonamide is the sirtuin SIRT2 . SIRT2 is a deacetylase which targets α-tubulin, histone 4, forkhead transcription factors, and several other substrates . It has roles in metabolic diseases, cancer, age-related disorders, and neurodegenerative diseases .
Mode of Action
This compound acts as an inhibitor of SIRT2 . It binds to the active site of SIRT2, preventing it from interacting with its substrates and thus inhibiting its deacetylase activity .
Biochemical Pathways
The inhibition of SIRT2 by this compound affects the cholesterol biosynthesis pathway . By inhibiting SIRT2, the compound down-regulates cholesterol biosynthetic gene expression and reduces total cholesterol levels in neurons .
Pharmacokinetics
It is known that the compound is soluble in dmso , suggesting that it may have good bioavailability. The compound is stable for 2 years from date of purchase as supplied, and solutions in DMSO or ethanol may be stored at -20° for up to 3 months .
Result of Action
The inhibition of SIRT2 by this compound leads to a decrease in neuronal cell death induced by mutant huntingtin fragment . This suggests that the compound may have potential therapeutic applications in neurodegenerative diseases such as Huntington’s disease .
Action Environment
The action of this compound is influenced by environmental factors such as temperature and pH. The compound is stable under normal storage conditions (sealed in dry, 2-8°C) . .
Propriétés
IUPAC Name |
N-[3-(azepan-1-ylsulfonyl)-2,6-dimethylphenyl]-N,4-dimethylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30N2O4S2/c1-17-9-12-20(13-10-17)29(25,26)23(4)22-18(2)11-14-21(19(22)3)30(27,28)24-15-7-5-6-8-16-24/h9-14H,5-8,15-16H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJSDQADUTPJKME-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(C)C2=C(C=CC(=C2C)S(=O)(=O)N3CCCCCC3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30N2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[butyl(methyl)sulfamoyl]-N-(1,3-dioxoisoindol-4-yl)benzamide](/img/structure/B2976407.png)
![N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)pivalamide](/img/structure/B2976411.png)
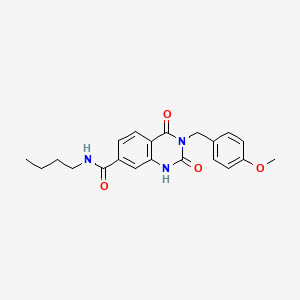
![1,4-Bis[5-tert-butyl-2-(pentyloxy)benzenesulfonyl]piperazine](/img/structure/B2976415.png)

![3-Cyclopropyl-1-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B2976419.png)
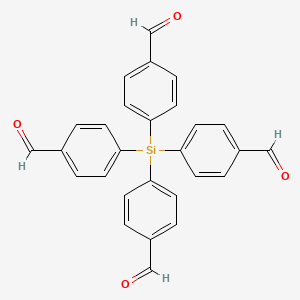
![4-[[4-(5-Methylpyrimidin-2-yl)oxypiperidin-1-yl]methyl]quinoline](/img/structure/B2976423.png)
![N-[(4-methoxyphenyl)methyl]-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide](/img/structure/B2976424.png)
![methyl 2-[4-(3,4-dihydro-2H-quinolin-1-ylsulfonyl)benzoyl]imino-3-(2-methoxyethyl)-1,3-benzothiazole-6-carboxylate](/img/structure/B2976425.png)
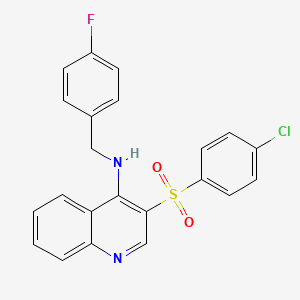
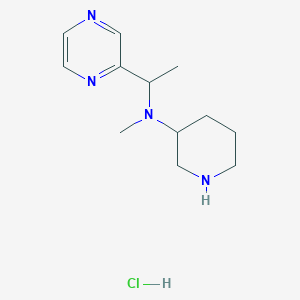
![4-[(6-bromo-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)methyl]-N-cycloheptylbenzamide](/img/structure/B2976428.png)